2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide
Overview
Description
2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a dimethylsulfamoyl group attached to a phenoxy ring, which is further connected to an N-ethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide typically involves the following steps:
Formation of Dimethylsulfamoyl Chloride: This intermediate is prepared by reacting sulfuryl chloride with dimethylamine in a solvent such as benzene or toluene at temperatures ranging from -30°C to +30°C.
Coupling with 2-Methylphenol: The dimethylsulfamoyl chloride is then reacted with 2-methylphenol under basic conditions to form 4-(dimethylsulfamoyl)-2-methylphenol.
Etherification: The phenolic compound is then etherified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the dimethylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential use as an antimicrobial agent due to its sulfonamide structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester
- 4-(dimethylsulfamoyl)-N-{2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl}benzamide
Uniqueness
2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide is unique due to its specific structural configuration, which combines a dimethylsulfamoyl group with a phenoxy ring and an N-ethylacetamide moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-5-14-13(16)9-19-12-7-6-11(8-10(12)2)20(17,18)15(3)4/h6-8H,5,9H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLIVSGACISALU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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